1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carbaldehyde
CAS No.:
Cat. No.: VC17864235
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO2 |
|---|---|
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 1-(3-methoxyphenyl)-5-methylpyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C13H13NO2/c1-10-6-7-12(9-15)14(10)11-4-3-5-13(8-11)16-2/h3-9H,1-2H3 |
| Standard InChI Key | WMSTZZWPFYKIMN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(N1C2=CC(=CC=C2)OC)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 1-(3-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde consists of a five-membered pyrrole ring containing one nitrogen atom. Key substituents include:
-
A 3-methoxyphenyl group at the 1-position, contributing aromaticity and electron-donating effects via the methoxy (-OCH) substituent.
-
A methyl group at the 5-position, which enhances steric stability.
-
An aldehyde group at the 2-position, providing electrophilic reactivity for nucleophilic additions and condensations.
The IUPAC name, 1-(3-methoxyphenyl)-5-methylpyrrole-2-carbaldehyde, reflects these substituents’ positions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 1-(3-methoxyphenyl)-5-methylpyrrole-2-carbaldehyde |
| CAS Number | Not publicly disclosed |
| Standard InChI | InChI=1S/C13H13NO2/c1 |
Spectroscopic Features
While explicit spectroscopic data for this compound is limited in public literature, analogous pyrrole derivatives exhibit distinct signals in NMR and IR spectra:
-
H NMR: The aldehyde proton typically resonates near δ 9.7–10.0 ppm as a singlet. Aromatic protons from the methoxyphenyl group appear as multiplets between δ 6.5–7.5 ppm, while the methyl group on the pyrrole ring shows a singlet near δ 2.3–2.5 ppm .
-
IR Spectroscopy: Strong absorption bands for the aldehyde C=O stretch (~1680–1720 cm) and methoxy C-O stretch (~1250 cm) are expected.
Synthesis and Manufacturing
Conventional Synthesis Route
The primary synthesis method involves a cyclization reaction between 3-methoxybenzaldehyde, methylamine, and acetylacetone under acidic conditions. This one-pot procedure proceeds via the following steps:
-
Condensation: 3-Methoxybenzaldehyde reacts with methylamine to form an imine intermediate.
-
Cyclization: Acetylacetone introduces the methyl group and facilitates pyrrole ring formation.
-
Oxidation: The aldehyde group is introduced at the 2-position through oxidative conditions.
Table 2: Synthesis Parameters
| Parameter | Detail |
|---|---|
| Starting Materials | 3-Methoxybenzaldehyde, Methylamine, Acetylacetone |
| Catalyst | Protic acid (e.g., HCl, HSO) |
| Temperature | 80–100°C |
| Yield | Not reported |
Chemical Reactivity and Functionalization
Aldehyde Group Reactivity
The aldehyde moiety at the 2-position is highly electrophilic, enabling reactions such as:
-
Nucleophilic Addition: Amines react to form Schiff bases (), which are precursors to heterocyclic pharmaceuticals.
-
Condensation Reactions: Knoevenagel or Aldol condensations generate α,β-unsaturated carbonyl derivatives.
Table 3: Representative Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Schiff Base Formation | Primary Amines | Imine Derivatives |
| Reductive Amination | NaBHCN, Amines | Secondary Amines |
| Grignard Addition | RMgX | Alcohols |
Applications in Scientific Research
Medicinal Chemistry
The compound’s methoxyphenyl and aldehyde groups make it a promising scaffold for drug discovery:
-
Anticancer Agents: Analogous pyrrole-carbaldehydes exhibit cytotoxicity by inhibiting tubulin polymerization .
-
Antimicrobials: Schiff bases derived from such aldehydes show activity against Gram-positive bacteria and fungi.
Materials Science
-
Coordination Polymers: The aldehyde can coordinate to metal ions (e.g., Cu, Zn) to form porous frameworks for gas storage.
-
Organic Electronics: Conjugated pyrrole derivatives are explored as semiconductors in organic field-effect transistors (OFETs).
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Emerging methodologies using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) could enable enantioselective synthesis of pyrrole derivatives, expanding access to stereochemically complex pharmaceuticals .
Computational Studies
Density functional theory (DFT) calculations predict the compound’s reactivity patterns, guiding the design of derivatives with enhanced bioactivity. For instance, the electron-donating methoxy group increases the aldehyde’s electrophilicity, favoring nucleophilic attacks at the carbonyl carbon.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume